Boc-2,5-difluoro-D-homophenylalanine

Description

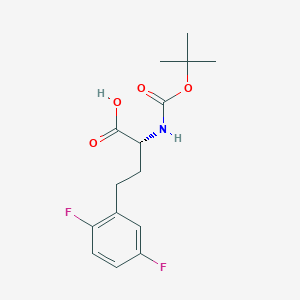

Boc-2,5-difluoro-D-homophenylalanine (CAS: 1260606-61-8) is a fluorinated, homophenylalanine-derived amino acid derivative. Its molecular formula is C₁₅H₁₉F₂NO₄, with a molar mass of 331.32 g/mol (calculated based on formula). The "homophenylalanine" designation indicates an extended side chain compared to phenylalanine, featuring an additional methylene (-CH₂-) group. The tert-butoxycarbonyl (Boc) protecting group enhances stability during peptide synthesis, while the 2,5-difluoro substitution on the phenyl ring modulates electronic and steric properties, influencing reactivity and biological interactions .

Properties

Molecular Formula |

C15H19F2NO4 |

|---|---|

Molecular Weight |

315.31 g/mol |

IUPAC Name |

(2R)-4-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-4-9-8-10(16)5-6-11(9)17/h5-6,8,12H,4,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |

InChI Key |

ZUXLZAVVJBKAAH-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=C(C=CC(=C1)F)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=C(C=CC(=C1)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,5-difluoro-D-homophenylalanine typically involves multiple steps. One common method starts with the protection of the amino group of D-homophenylalanine using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of fluorine atoms at the 2 and 5 positions on the phenyl ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Boc-2,5-difluoro-D-homophenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the fluorine atoms or reduce other functional groups present in the molecule.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Boc-2,5-difluoro-D-homophenylalanine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving protein engineering and the investigation of enzyme-substrate interactions.

Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Boc-2,5-difluoro-D-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The Boc protecting group helps in stabilizing the molecule during synthetic processes and can be removed under acidic conditions to reveal the active amino acid.

Comparison with Similar Compounds

Boc-3,5-dichloro-D-homophenylalanine (CAS: 1260606-38-9)

- Structural Differences :

- Chlorine substituents at positions 3 and 5 instead of fluorine.

- Higher molecular weight (348.22 g/mol ) due to chlorine's atomic mass (Cl: ~35.45 vs. F: ~19.00).

Boc-2,5-difluoro-D-phenylalanine (CAS: 261380-31-8)

- Structural Differences :

- Functional Implications :

- The homophenylalanine derivative’s extended side chain may improve binding to hydrophobic pockets in target proteins.

- Fluorine substituents in both compounds confer electron-withdrawing effects, but the homophenylalanine variant’s increased flexibility could alter conformational preferences in peptide chains .

2-Fluoro-D-homophenylalanine (CAS: 1260606-28-7) and 2,4-Difluoro-D-homophenylalanine (CAS: 1260608-31-8)

- Substitution Patterns: Mono- (2-Fluoro) and di-fluoro (2,4-difluoro) analogs lack the Boc protecting group and have simpler side chains.

Biological Activity

Boc-2,5-difluoro-D-homophenylalanine is a fluorinated amino acid derivative that has gained attention for its unique biological properties and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring, along with a Boc (tert-butyloxycarbonyl) protecting group on the amino group. The molecular formula is C₁₃H₁₄F₂N₂O₂, with a molecular weight of approximately 270.26 g/mol. The introduction of fluorine atoms is known to enhance the compound's stability and binding affinity to biological targets.

The mechanism of action for this compound involves its incorporation into peptides and proteins, influencing their structure and function. The fluorinated moiety can enhance binding affinity to enzymes or receptors due to increased hydrophobic interactions and electronic effects. The Boc group serves as a protective moiety during synthesis, allowing for selective deprotection under acidic conditions to reveal the active amino acid.

Biological Activity

This compound exhibits several important biological activities:

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. Its fluorinated structure may improve selectivity and potency compared to non-fluorinated analogs.

- Peptide Synthesis : It is utilized as a building block in peptide synthesis, particularly in the development of therapeutic peptides and proteins. The incorporation of fluorinated amino acids can enhance the pharmacokinetic properties of peptides.

- Protein Engineering : The compound's unique properties make it valuable in protein engineering studies, where modifications to amino acid sequences can lead to novel functionalities or improved stability.

Research Findings

A variety of studies have been conducted to examine the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit specific enzyme activities. For instance, studies showed significant inhibition rates when tested against proteases involved in disease pathways .

- Peptide Therapeutics : In a study focusing on peptide therapeutics, this compound was incorporated into peptide sequences designed to target specific receptors. The resulting peptides exhibited enhanced binding affinities compared to their non-fluorinated counterparts.

- Case Studies : A notable case study involved the development of a peptide-based drug candidate using this compound. This candidate showed improved metabolic stability and efficacy in preclinical models for treating metabolic disorders .

Comparative Analysis

To understand the uniqueness of this compound relative to other similar compounds, a comparison table is provided below:

| Compound | Fluorination Position | Biological Activity | Applications |

|---|---|---|---|

| This compound | 2 & 5 | Enzyme inhibition; peptide synthesis | Drug development; protein engineering |

| Boc-3,4-difluoro-D-beta-homophenylalanine | 3 & 4 | Moderate enzyme inhibition | Peptide synthesis |

| Boc-3,5-difluoro-D-homophenylalanine | 3 & 5 | Significant biological activity | Drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.